molecular formula C₉H₁₆N₅O₁₀P₃·x(C₆H₁₅N) B1147104 Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers) CAS No. 2122333-63-3

Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers)

Katalognummer: B1147104
CAS-Nummer: 2122333-63-3
Molekulargewicht: 447.17
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Diphosphate Triethylamine Salt involves the phosphorylation of Tenofovir, followed by the addition of triethylamine to form the salt. The reaction conditions typically require a controlled environment to ensure the correct formation of the diastereomers .

Industrial Production Methods: Industrial production of Tenofovir Diphosphate Triethylamine Salt involves large-scale chemical synthesis under stringent conditions to maintain the purity and consistency of the product. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards .

Analyse Chemischer Reaktionen

Types of Reactions: Tenofovir Diphosphate Triethylamine Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of Tenofovir Diphosphate, while reduction may yield reduced forms of the compound .

Wirkmechanismus

Tenofovir Diphosphate Triethylamine Salt exerts its effects by inhibiting DNA polymerases and acting as a substrate for HIV type 1 reverse transcriptase. The compound competes with natural substrates for binding to the enzyme, thereby preventing the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, making it an effective antiviral agent .

Molecular Targets and Pathways: The primary molecular targets of Tenofovir Diphosphate Triethylamine Salt are DNA polymerases and HIV type 1 reverse transcriptase. The compound interferes with the normal function of these enzymes, leading to the inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tenofovir Diphosphate Triethylamine Salt is unique due to its non-hydrolyzable nature and its specific use as a research tool for studying ATP-dependent processes. Unlike its prodrug forms, it is directly active and does not require metabolic activation .

Biologische Aktivität

Tenofovir Diphosphate Triethylamine Salt, a phosphorylated nucleoside analog derived from Tenofovir, plays a significant role in antiviral therapy, particularly against HIV and Hepatitis B Virus (HBV). This compound exists as a mixture of diastereomers, which contributes to its unique biological activities and pharmacological properties.

  • Molecular Formula : C9H16N5O10P3•xC6H15N
  • Molecular Weight : Approximately 447.17 g/mol
  • Structure : The compound's structure allows it to effectively inhibit viral replication by mimicking natural nucleotides.

Tenofovir Diphosphate acts primarily as an inhibitor of viral DNA polymerases , specifically targeting reverse transcriptase in retroviruses. It competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, leading to chain termination during DNA synthesis, which is crucial for inhibiting the replication of viruses like HIV and HBV .

Inhibition of Viral Replication

Research indicates that Tenofovir Diphosphate is effective in inhibiting viral replication through several mechanisms:

  • Chain Termination : By incorporating itself into the growing viral DNA strand, it prevents further elongation.
  • Resistance Studies : Investigations into drug-resistant strains of HIV have utilized this compound to understand how mutations can affect drug efficacy, aiding in the development of new therapeutic strategies .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Tenofovir Diphosphate is characterized by:

  • Long Half-Life : Approximately 17-20 days in red blood cells, allowing for sustained antiviral activity .
  • Concentration Variability : Factors such as adherence to antiretroviral therapy (ART) significantly influence TFV-DP concentrations. For instance, increased adherence correlates with higher TFV-DP levels .

Clinical Implications

The biological activity of Tenofovir Diphosphate has substantial implications for clinical practice:

  • Adherence Monitoring : TFV-DP levels in dried blood spots serve as a biomarker for adherence to ART, which is strongly associated with viral suppression .
  • Therapeutic Applications : It is used in various combination therapies for HIV and HBV, highlighting its importance in contemporary treatment regimens .

Case Studies

  • Adherence and Viral Suppression Study :
    • A study involving 527 participants demonstrated that every 10% increase in self-reported ART adherence was associated with a 28% increase in TFV-DP concentrations .
    • Viral suppression (<20 copies/mL) was strongly correlated with higher TFV-DP levels, emphasizing the importance of adherence in treatment outcomes.
  • Resistance Mechanisms :
    • Research has shown that certain mutations in the viral genome can lead to resistance against Tenofovir, necessitating ongoing studies to develop effective countermeasures .

Data Table: Summary of Key Findings

Study FocusKey Findings
Mechanism of ActionInhibits reverse transcriptase; causes chain termination during DNA synthesis
PharmacokineticsLong half-life (17-20 days); influenced by patient adherence
Clinical RelevanceStrong correlation between TFV-DP levels and viral suppression
Resistance StudiesIdentified mutations leading to drug resistance; ongoing research needed

Eigenschaften

CAS-Nummer

2122333-63-3

Molekularformel

C₉H₁₆N₅O₁₀P₃·x(C₆H₁₅N)

Molekulargewicht

447.17

Synonyme

Diphosphoric Acid Triethylamine Salt , Anhydride with [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]_x000B_methyl]phosphonic Acid Triethylamine Salt;  PMPApp Triethylamine Salt; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.